molecular formula C21H25N3O5S B2890619 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide CAS No. 1091470-74-4

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide

Cat. No.: B2890619
CAS No.: 1091470-74-4
M. Wt: 431.51
InChI Key: QJLFLWNJHYEZGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide, provided for research purposes. It has a molecular formula of C21H25N3O5S and a molecular weight of 431.51 g/mol . The compound is supplied with a purity of 95% or higher. Its structure features a benzamide core linked to a 4-methoxy-3-methylbenzenesulfonamide group via an ethyl chain, and is distinguished by the presence of a cyclopropaneamido moiety . The presence of the cyclopropyl group is of particular interest in medicinal chemistry. Cyclopropanes are widely used in drug design to modulate a compound's properties, such as increasing its metabolic stability, enhancing biological activity, improving pharmacokinetics, and fixing molecular conformation . This makes the compound a valuable scaffold for the synthesis and investigation of novel small molecules. Researchers can utilize this chemical in various applications, including as a building block in organic synthesis, for structure-activity relationship (SAR) studies, and in high-throughput screening assays to identify potential therapeutic leads. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[2-[(4-methoxy-3-methylphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-14-13-18(9-10-19(14)29-2)30(27,28)23-12-11-22-20(25)15-5-7-17(8-6-15)24-21(26)16-3-4-16/h5-10,13,16,23H,3-4,11-12H2,1-2H3,(H,22,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLFLWNJHYEZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the amido group: This step involves the reaction of the cyclopropane derivative with an amine to form the amido group.

    Attachment of the benzenesulfonamido group: This can be done through a sulfonation reaction, where a benzene derivative reacts with a sulfonating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to increase yield and reduce costs. This could include the use of catalysts, improved reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide: shares similarities with other amido and sulfonamido compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Cyclopropaneamido-N-[2-(4-methoxy-3-methylbenzenesulfonamido)ethyl]benzamide (CAS No. 6836-19-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₈N₂O₃S
  • Molecular Weight : 302.38 g/mol
  • Log P : 2.12 (indicating moderate lipophilicity)

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The presence of the sulfonamide group suggests potential antimicrobial properties, while the cyclopropane ring may enhance binding affinity to target proteins.

Antimicrobial Activity

Several studies have evaluated the antimicrobial effects of sulfonamide derivatives, which include this compound. The compound has shown significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis.

  • Minimum Inhibitory Concentration (MIC) :
    • Against E. faecalis: MIC = 8 μM

Antiproliferative Activity

The compound exhibits antiproliferative effects on various cancer cell lines. Notably, it has been tested against MCF-7 (breast cancer) cells, demonstrating an IC₅₀ value of approximately 3.1 μM.

Cell LineIC₅₀ (μM)
MCF-73.1
HCT1165.3
HEK2934.8

Antioxidant Activity

In vitro studies suggest that the compound possesses antioxidant properties, which may contribute to its overall efficacy in reducing oxidative stress in cells.

Case Studies and Research Findings

  • Antiproliferative Studies :
    A study on various derivatives of benzimidazole carboxamides highlighted that compounds with methoxy substitutions showed enhanced antiproliferative activity against cancer cell lines. The incorporation of methoxy groups was found to improve solubility and bioavailability, leading to better therapeutic outcomes .
  • Antibacterial Efficacy :
    Research focusing on sulfonamide derivatives indicated that modifications to the benzene ring significantly influenced antibacterial potency. The presence of electron-donating groups such as methoxy enhanced the interaction with bacterial enzymes .
  • Mechanistic Insights :
    A mechanistic study revealed that the compound inhibits specific pathways involved in cell proliferation and survival, potentially through the modulation of reactive oxygen species (ROS) levels .

Q & A

Q. What advanced analytical techniques are required to characterize reaction intermediates during the synthesis of this compound?

  • Methodological Answer : Monitor intermediates in real-time using inline FTIR or Raman spectroscopy. Employ LC-MS with charged aerosol detection (CAD) for non-UV-absorbing species. Isolate labile intermediates via flash chromatography under argon and characterize by 19F^{19}F-NMR (if fluorinated) or X-ray crystallography .

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